- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralinsJournal of Organic Chemistry, 1984, 49(22), 4226-37,
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

2-Propyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- Inchi: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- InChI Key: BHZFSMHRFRREQN-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC1CCC
Computed Properties
- Exact Mass: 174.10400
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.023 g/mL at 25 °C(lit.)
- Boiling Point: 65 °C/0.07 mmHg(lit.)
- Flash Point: 113 °C
- Refractive Index: n20/D 1.537(lit.)
- PSA: 17.07000
- LogP: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A159357-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$6.0 | 2025-03-04 | |
1PlusChem | 1P00635B-250mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 250mg |
$9.00 | 2024-04-20 | |
Ambeed | A159357-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$24.0 | 2025-03-04 | |
A2B Chem LLC | AC83215-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$5.00 | 2024-07-18 | |
A2B Chem LLC | AC83215-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$17.00 | 2024-07-18 | |
Ambeed | A159357-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
$119.0 | 2025-03-04 | |
eNovation Chemicals LLC | D751608-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
$75 | 2025-02-19 | |
eNovation Chemicals LLC | D751608-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 5g |
$160 | 2025-02-27 | |
A2B Chem LLC | AC83215-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$168.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 |
2-Propyl-2,3-dihydro-1H-inden-1-one Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materialsEuropean Journal of Organic Chemistry, 2006, (24), 5555-5569,
Production Method 3
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivityNature Communications, 2020, 11(1),,
Production Method 4
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with KetonesAngewandte Chemie, 2013, 52(51), 13651-13655,
Production Method 5
- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- Valerophenone
- 2,3-dihydro-1H-inden-1-one
- (2S)-3-amino-2-methyl-propanoic acid
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 2-Propyl-2,3-dihydro-1H-inden-1-one
Comprehensive Overview of 2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0): Properties, Applications, and Industry Insights
2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0) is a specialized organic compound belonging to the indanone family. This molecule features a unique structural framework, combining a propyl side chain with a dihydroindenone core, making it a subject of interest in synthetic chemistry and material science. Its molecular formula and structural properties have been extensively studied for applications ranging from fragrance formulation to pharmaceutical intermediates. Researchers and industry professionals frequently search for terms like "synthesis of 2-Propyl-2,3-dihydro-1H-inden-1-one" or "CAS 92013-10-0 applications", reflecting its growing relevance.
The compound's physicochemical characteristics, such as its boiling point, solubility, and stability, are critical for its utilization in industrial processes. Recent trends highlight its potential in green chemistry, where sustainable synthesis methods are prioritized. Searches for "eco-friendly indanone derivatives" or "biodegradable aromatic ketones" align with this focus. Additionally, its role in flavor and fragrance industries is underscored by queries like "indanone-based perfumery ingredients", as it contributes to woody and amber olfactory profiles.
From a synthetic chemistry perspective, 2-Propyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block. Its ketone functionality and cyclic structure enable diverse chemical modifications, attracting attention in drug discovery and material design. Popular search terms such as "indanone derivatives in medicinal chemistry" or "CAS 92013-10-0 reactivity" reflect this demand. The compound's compatibility with catalytic hydrogenation and cross-coupling reactions further expands its utility.
In the context of market trends, the demand for high-purity 2-Propyl-2,3-dihydro-1H-inden-1-one has risen due to its niche applications. Analytical techniques like GC-MS and HPLC are frequently employed to ensure quality, as indicated by searches for "CAS 92013-10-0 purity analysis". Furthermore, discussions on regulatory compliance and safety data sheets (SDS) for this compound are common among industrial users.
Emerging research explores the compound's potential in advanced materials, such as organic semiconductors and liquid crystals. Queries like "indanone-based electronic materials" or "92013-10-0 in optoelectronics" highlight this innovative direction. As industries seek alternatives to conventional chemicals, 2-Propyl-2,3-dihydro-1H-inden-1-one stands out for its balance of functionality and adaptability.
To summarize, 2-Propyl-2,3-dihydro-1H-inden-1-one (CAS No. 92013-10-0) is a multifaceted compound with expanding applications. Its integration into sustainable processes, high-value manufacturing, and cutting-edge research ensures its continued relevance. By addressing frequently searched topics and aligning with industry trends, this overview provides a comprehensive and SEO-optimized resource for professionals and researchers alike.
92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one) Related Products
- 1590-08-5(2-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
- 4593-38-8(5-Methyl-1-indanone)
- 6072-57-7(3-Methyl-2,3-dihydro-1H-inden-1-one)
- 17496-14-9(2-methylindan-1-one)
- 24644-78-8(4-Methyl-2,3-dihydro-1H-inden-1-one)
- 83-33-0(2,3-dihydro-1H-inden-1-one)
- 24623-20-9(6-Methyl-1-indanone)
- 4600-82-2(5-Ethyl-2,3-dihydro-1H-inden-1-one)
- 1785-95-1(2-Benzoyl-1,3-indandione)
- 16618-72-7(3-Phenyl-1-indanone)




